molecular formula C17H22N2O B1385323 N-(4-Butoxybenzyl)(3-pyridinyl)methanamine CAS No. 1040685-70-8

N-(4-Butoxybenzyl)(3-pyridinyl)methanamine

Cat. No. B1385323
CAS RN: 1040685-70-8
M. Wt: 270.37 g/mol
InChI Key: DZTYWTCDZGMALS-UHFFFAOYSA-N
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Description

N-(4-Butoxybenzyl)(3-pyridinyl)methanamine is a biochemical compound used for proteomics research . It has a molecular formula of C17H22N2O and a molecular weight of 270.37 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.37 . The search results do not provide additional information on its physical and chemical properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A significant application of N-(4-Butoxybenzyl)(3-pyridinyl)methanamine and its derivatives is found in synthesis methodologies. For example, the title compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized using 1,3-dipolar cycloaddition reactions, showcasing the versatility of methanamine compounds in chemical synthesis (Aouine Younas et al., 2014).

  • Structural Characterization : These compounds are often characterized using various spectroscopy techniques such as NMR, MS, and Elemental Analysis, providing detailed insights into their chemical structures and properties.

Potential Biological Activities

  • Anticonvulsant Potential : Derivatives of methanamines, such as those in the Schiff bases of 3-aminomethyl pyridine, have been explored for their anticonvulsant activities. This indicates a potential pharmacological application of methanamine compounds in neurological disorders (S. Pandey et al., 2011).

  • Inhibition of Cytochrome P450 2A6 : Some derivatives have been studied for their role in inhibiting Cytochrome P450 2A6, a key enzyme in nicotine metabolism. This suggests potential therapeutic applications for smoking cessation (T. Denton et al., 2018).

  • Applications in Alzheimer's Disease : Compounds like N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, related to methanamine derivatives, have been evaluated for their utility in the treatment of Alzheimer's disease, indicating a potential application in neurodegenerative disorders (J. Klein et al., 1996).

Applications in Chemistry

  • Catalytic Applications : Methanamine derivatives have been used in catalytic applications, indicating their potential in synthetic chemistry for facilitating various chemical reactions. This includes their use in C–H bond activation and in the synthesis of palladacycles (Gavin W. Roffe et al., 2016).

  • Photophysical Properties : The study of photophysical behaviors of these compounds, including their fluorescence properties, suggests applications in areas like imaging and sensing (Li Ping-hua, 2010).

properties

IUPAC Name

1-(4-butoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-3-11-20-17-8-6-15(7-9-17)12-19-14-16-5-4-10-18-13-16/h4-10,13,19H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTYWTCDZGMALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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